molecular formula C6H11ClO B13939452 3-Chloro-2-methyloxane CAS No. 53107-05-4

3-Chloro-2-methyloxane

Cat. No.: B13939452
CAS No.: 53107-05-4
M. Wt: 134.60 g/mol
InChI Key: SOYDWGXULTWHLQ-UHFFFAOYSA-N
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Description

Significance of Six-Membered Cyclic Ethers (Tetrahydropyrans) in Chemical Synthesis

Six-membered cyclic ethers, known systematically as oxanes or more commonly as tetrahydropyrans (THPs), are fundamental structural motifs found in a vast array of naturally occurring and synthetic compounds. Their prevalence in biologically active molecules, such as marine toxins, pheromones, polyether antibiotics, and pharmaceuticals, makes them highly attractive targets for synthetic organic chemists. chemicalbook.combeilstein-journals.org The tetrahydropyran (B127337) ring is a core component of pyranose sugars like glucose and is present in complex anticancer agents such as bryostatin (B1237437) and eribulin. chemicalbook.comwikipedia.org

Beyond their presence in natural products, tetrahydropyrans are widely employed as key intermediates and synthons in organic synthesis. beilstein-journals.org The 2-tetrahydropyranyl (THP) group, for instance, is a commonly used protecting group for alcohols due to its stability under a variety of reaction conditions. wikipedia.orgorganic-chemistry.org This protective role allows chemists to perform reactions on other parts of a complex molecule without affecting the alcohol functionality. The development of stereoselective methods to synthesize substituted tetrahydropyrans is a major area of research, as the spatial arrangement of substituents on the ring is often crucial for the biological activity of the target molecule. beilstein-journals.org

Overview of Halogenated Tetrahydropyrans as Key Synthons

The introduction of a halogen atom onto the tetrahydropyran ring dramatically enhances its utility as a synthon. Halogenated tetrahydropyrans are valuable precursors for creating a wide range of substituted cyclic ethers. The halogen, typically chlorine or bromine, serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Furthermore, the presence of a halogen can influence the stereochemical outcome of reactions, providing a handle for chemists to control the three-dimensional structure of the molecule. The synthesis of halogenated tetrahydropyrans can be achieved through various methods, including the Prins cyclization, a powerful reaction for forming carbon-carbon bonds and constructing the tetrahydropyran skeleton simultaneously. beilstein-journals.orgorganic-chemistry.org For example, the reaction of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid like niobium(V) chloride can efficiently produce 4-chlorotetrahydropyran (B167756) derivatives. organic-chemistry.orgorganic-chemistry.org

Specific Focus on 3-Chloro-2-methyloxane and its Stereoisomers

This compound (also known as 3-chloro-2-methyltetrahydropyran) is a prime example of a halogenated tetrahydropyran that serves as a valuable synthetic intermediate. Its structure, featuring both a chlorine atom and a methyl group on adjacent carbons, presents interesting synthetic challenges and opportunities.

The presence of two adjacent stereocenters at the C-2 and C-3 positions means that this compound can exist as four different stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two diastereomeric pairs: the cis-isomers ((2R,3S) and (2S,3R)) and the trans-isomers ((2R,3R) and (2S,3S)). The relative and absolute stereochemistry of these isomers can significantly impact their reactivity and their utility in the synthesis of complex target molecules. The development of stereoselective syntheses of this compound is therefore of considerable interest to the synthetic community.

Below is a data table summarizing some of the key properties of this compound:

PropertyValue
IUPAC Name This compound
Synonyms 3-chloro-2-methyltetrahydropyran
CAS Number 53107-05-4 echemi.com
Molecular Formula C6H11ClO
Molecular Weight 134.60 g/mol
Appearance Colorless liquid

Further research into the distinct properties and reactions of each stereoisomer of this compound will undoubtedly continue to expand its role as a powerful tool in the arsenal (B13267) of organic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53107-05-4

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

3-chloro-2-methyloxane

InChI

InChI=1S/C6H11ClO/c1-5-6(7)3-2-4-8-5/h5-6H,2-4H2,1H3

InChI Key

SOYDWGXULTWHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCO1)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Methyloxane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a principal reaction pathway for 3-chloro-2-methyloxane, where the chlorine atom is displaced by a nucleophile. The reaction can proceed through different mechanisms, chiefly the unimolecular (SN1) and bimolecular (SN2) pathways, each with distinct stereochemical and kinetic consequences. nih.gov

Stereochemical Course of Nucleophilic Substitution (e.g., SN1 vs. SN2 mechanisms)

The stereochemical outcome of nucleophilic substitution at the C-3 position of this compound is contingent on the prevailing mechanism. The substrate, having a chlorine atom on a secondary carbon, is susceptible to both SN1 and SN2 pathways, with the specific course being directed by the nucleophile's strength and the solvent's properties. nih.gov

SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This process leads to an inversion of the stereochemical configuration at the reaction center. Strong nucleophiles and less sterically hindered substrates favor the SN2 mechanism.

SN1 Mechanism: This two-step mechanism begins with the slow departure of the leaving group to form a planar carbocation intermediate. The nucleophile can then attack this flat intermediate from either face with roughly equal probability. If the original carbon was a stereocenter, this leads to a mixture of retention and inversion of configuration, resulting in a racemic or near-racemic product. The SN1 pathway is favored for substrates that can form stable carbocations and in the presence of weak nucleophiles.

Studies on related halogenated tetrahydropyran (B127337) acetals have shown that chlorine-substituted derivatives tend to favor the formation of 1,2-trans products in substitution reactions. acs.orgnih.gov This stereoselectivity is influenced by hyperconjugative effects from axial substituents on the intermediate oxocarbenium ion, which is analogous to the carbocation formed in an SN1 reaction of this compound. acs.orgnih.gov The preference for a specific stereoisomer suggests that even in reactions proceeding through carbocation-like intermediates, factors such as the conformation of the ring and electronic effects can guide the incoming nucleophile. nih.gov

MechanismKey FeaturesStereochemical OutcomeFavored By
SN1 Two steps, proceeds via a carbocation intermediate.Racemization (mixture of inversion and retention).Weak nucleophiles, polar protic solvents, stable carbocation.
SN2 One step (concerted).Inversion of configuration.Strong nucleophiles, polar aprotic solvents, less steric hindrance.

Influence of Solvent Polarity on Reaction Pathways and Stereoselectivity

Solvent polarity plays a critical role in determining whether a nucleophilic substitution reaction on a chlorinated tetrahydropyran proceeds via an SN1 or SN2 pathway, thereby controlling the stereoselectivity of the reaction. nih.govnyu.edu

Polar Protic Solvents: Solvents like water and alcohols possess O-H or N-H bonds, allowing them to act as hydrogen bond donors. These solvents are highly effective at solvating both cations and anions. Their ability to stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding significantly accelerates the rate of SN1 reactions. csbsju.edu By stabilizing the charged intermediates, polar protic solvents lower the activation energy for the ionization step, making the SN1 pathway more favorable. csbsju.edu

Polar Aprotic Solvents: Solvents such as acetonitrile, DMF, and DMSO have large dipole moments but lack O-H or N-H bonds. They can effectively solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, which favors the bimolecular SN2 mechanism.

Nonpolar Solvents: In nonpolar solvents, the formation of charged intermediates required for the SN1 pathway is highly disfavored. Consequently, these solvents tend to promote SN2 reactions, although reaction rates may be slow if the reactants are not sufficiently soluble. nih.govnyu.edu Research on tetrahydropyran acetals has demonstrated that polar solvents favor the formation of SN1 products, whereas nonpolar solvents like trichloroethylene favor SN2 products, leading to stereoselective C- and O-glycosylations. nih.govnyu.edu

The following table summarizes the general effects of solvent type on nucleophilic substitution pathways for a secondary halide like this compound.

Solvent TypeExamplesEffect on SN1 PathwayEffect on SN2 Pathway
Polar Protic Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH)Promotes (stabilizes carbocation)Hinders (solvates nucleophile)
Polar Aprotic Acetone (CH₃COCH₃), Acetonitrile (CH₃CN), DMFDisfavorsPromotes (enhances nucleophilicity)
Nonpolar Hexane (C₆H₁₄), Benzene (C₆H₆), Trichloroethylene (C₂HCl₃)Strongly DisfavorsFavors (relative to SN1)

Role of the Chlorine Substituent as a Leaving Group and in Promoting Reactivity

The chlorine atom in this compound serves two primary functions: it acts as an effective leaving group and it influences the reactivity of the molecule through inductive effects. A good leaving group is a species that can depart with a pair of electrons while remaining stable. The stability of the leaving group is inversely related to its basicity; weak bases are good leaving groups.

The chloride ion (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl), making it a weak base and therefore a good leaving group. This facilitates both SN1 and SN2 reactions, as the cleavage of the C-Cl bond is a key part of the rate-determining step in both mechanisms. The reactivity of halogens as leaving groups follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the strength of their conjugate acids (HI > HBr > HCl > HF).

Furthermore, the electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond, making the carbon atom to which it is attached electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles. This inductive effect is crucial for promoting the initial interaction with a nucleophile, which is the first step in an SN2 reaction. In an SN1 reaction, while this effect can slightly destabilize the adjacent developing positive charge of the carbocation, the ability of chlorine to function as a good leaving group is the more dominant factor in promoting the reaction.

Rearrangement Reactions and Isomerization Processes

Beyond simple substitution, chlorinated tetrahydropyrans can potentially undergo rearrangements, particularly under conditions that favor the formation of carbocation intermediates, such as in strongly acidic media.

Thermal and Acid-Catalyzed Rearrangements of Chlorinated Tetrahydropyrans

While specific studies on the thermal rearrangement of this compound are not widely documented, the general principles of carbocation chemistry suggest that acid-catalyzed rearrangements are plausible. The acid-catalyzed cleavage of cyclic ethers, such as tetrahydrofuran (B95107), typically involves protonation of the ether oxygen, followed by nucleophilic attack, which opens the ring. youtube.com

In the case of this compound, if conditions promote an SN1-type reaction (e.g., a strong acid with a weak nucleophile), the departure of the chloride ion could form a secondary carbocation at the C-3 position. Once formed, this carbocation could undergo rearrangement if a more stable carbocation can be formed nearby. This could happen via:

Hydride Shift: A hydrogen atom from an adjacent carbon (C-2 or C-4) could migrate with its pair of electrons to the carbocation center.

Alkyl Shift: The methyl group at C-2 could potentially migrate.

Such rearrangements are common in carbocation chemistry and serve to generate a more stable intermediate (e.g., a tertiary carbocation) before the final product is formed. msu.edu However, for this compound, a simple hydride or methyl shift from the C-2 position would still result in a secondary carbocation, offering little thermodynamic driving force. A hydride shift from C-4 would also yield a secondary carbocation. Therefore, extensive skeletal rearrangements are less likely unless more complex ring-opening or ring-contraction pathways are initiated.

Thermal rearrangements of certain complex substituted tetrahydrofurans have been observed, but these often involve specific functional groups that facilitate the reaction through intramolecular mechanisms, which may not be applicable to this compound. rsc.org

Electrophilic and Radical Transformations

The reactivity of this compound is dominated by nucleophilic and radical pathways rather than electrophilic transformations on the saturated ring.

The saturated tetrahydropyran ring is electron-rich due to the lone pairs on the oxygen atom, making it nucleophilic, not electrophilic. Therefore, it is not susceptible to attack by electrophiles in the way an aromatic ring is. Reactions with strong electrophiles, such as Lewis acids or protic acids, typically involve the initial coordination or protonation of the ether oxygen, leading to ring-opening reactions as discussed previously. youtube.comwikipedia.org

In contrast, radical transformations are a well-established reaction pathway for ethers. Free-radical halogenation of alkanes and ethers typically proceeds under UV light or with a radical initiator. wikipedia.org The reaction involves a chain mechanism:

Initiation: A radical initiator (e.g., UV light splitting a Cl₂ molecule) generates a halogen radical.

Propagation: The halogen radical abstracts a hydrogen atom from the tetrahydropyran ring to form an alkyl radical and HX. This is the most likely pathway for radical reactions involving this compound. The abstraction of hydrogen atoms adjacent to the ether oxygen (α-hydrogens) is often favored due to the stabilizing effect of the oxygen on the resulting radical.

Termination: Two radicals combine to end the chain.

The presence of the chlorine atom and methyl group on the ring would influence the regioselectivity of hydrogen abstraction, with tertiary hydrogens (if present) being more susceptible to abstraction than secondary or primary ones. youtube.com

Investigations into Reaction Pathways involving the Oxane Ring and Halogen

The reactivity of this compound is principally centered around the carbon-chlorine bond. The electronegativity of the chlorine atom renders the C3 carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the presence of hydrogen atoms on the adjacent C2 and C4 carbons allows for the possibility of elimination reactions. The oxane ring itself, being a saturated ether, is generally stable but its conformation can influence the stereochemical outcomes of these reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides. In the case of this compound, a secondary alkyl chloride, both S(_N)1 and S(_N)2 mechanisms are conceivable. The preferred pathway is highly dependent on the strength of the nucleophile, the solvent polarity, and the stability of potential carbocation intermediates.

S(_N)2 Pathway: Strong, small nucleophiles in polar aprotic solvents are expected to favor the S(_N)2 mechanism. This pathway involves a backside attack on the electrophilic C3 carbon, leading to an inversion of stereochemistry at that center. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.

S(_N)1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the S(_N)1 mechanism may become competitive. This pathway proceeds through a carbocation intermediate formed by the departure of the chloride ion. The stability of this secondary carbocation, which could be influenced by the adjacent oxygen atom, is a critical factor. The nucleophile can then attack the planar carbocation from either face, leading to a racemic or diastereomeric mixture of products. Solvolysis is a common example of an S(_N)1 reaction where the solvent acts as the nucleophile.

The table below illustrates the expected major substitution products under different reaction conditions.

NucleophileSolventProbable MechanismExpected Major Product(s)
Sodium hydroxide (NaOH)AcetoneS(_N)23-Hydroxy-2-methyloxane
Sodium cyanide (NaCN)Dimethyl sulfoxide (DMSO)S(_N)22-Methyl-oxane-3-carbonitrile
Water (H₂O)Water (solvolysis)S(_N)13-Hydroxy-2-methyloxane (racemic/diastereomeric mixture)
Methanol (CH₃OH)Methanol (solvolysis)S(_N)13-Methoxy-2-methyloxane (racemic/diastereomeric mixture)

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form an alkene. The most probable mechanism for a secondary alkyl halide is the E2 pathway, which is a concerted, one-step process.

E2 Pathway: The E2 mechanism requires an anti-periplanar arrangement between a hydrogen atom on an adjacent carbon (β-hydrogen) and the chlorine leaving group. In this compound, β-hydrogens are available at the C2 and C4 positions. The regioselectivity of the elimination will depend on the relative acidity of these protons and the steric environment.

Zaitsev's Rule: Generally, the more substituted (more stable) alkene is the major product. This would result from the removal of a proton from the C2 position, yielding 2-methyl-3,4-dihydro-2H-pyran.

Hofmann's Rule: With a very bulky base, the less sterically hindered proton is preferentially removed. In this case, abstraction of a proton from the C4 position would lead to the formation of 2-methyl-3,6-dihydro-2H-pyran.

The stereochemistry of the oxane ring will play a crucial role in determining the feasibility of the required anti-periplanar conformation for the E2 reaction. For instance, if the chlorine atom is in an axial position in a chair conformation, an axial hydrogen on an adjacent carbon is required for the elimination to proceed efficiently.

The following table summarizes the potential elimination products based on the base used.

BaseExpected Major ProductRegiochemical Rule
Sodium ethoxide (NaOEt)2-Methyl-3,4-dihydro-2H-pyranZaitsev
Potassium tert-butoxide (t-BuOK)2-Methyl-3,6-dihydro-2H-pyranHofmann

Due to the lack of specific experimental data for this compound, the reaction pathways and product distributions described are based on established principles of organic chemistry for analogous structures. Further empirical studies would be necessary to fully elucidate the specific reactivity of this compound.

Stereochemistry and Conformational Analysis of 3 Chloro 2 Methyloxane

Isomeric Forms: cis- and trans-3-Chloro-2-methyloxane

The presence of two substituents on the oxane ring, a chloro group at the 3-position and a methyl group at the 2-position, gives rise to geometric isomerism. This results in the formation of cis and trans diastereomers. In the cis isomer, both the chloro and methyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. libretexts.org

Isomer TypeRelative Position of Substituents
cisChloro and methyl groups on the same side of the ring
transChloro and methyl groups on opposite sides of the ring

Chiral Centers and Enantiomeric Considerations in Substituted Tetrahydropyrans

A carbon atom bonded to four different groups is known as a chiral center or stereocenter. libretexts.org The presence of one or more chiral centers is a key feature in many substituted tetrahydropyrans, making them chiral molecules. whiterose.ac.uk In 3-Chloro-2-methyloxane, both the C2 and C3 carbons are chiral centers.

C2 is bonded to: the ring oxygen, the C3 carbon, a methyl group, and a hydrogen atom.

C3 is bonded to: the C2 carbon, the C4 carbon, a chlorine atom, and a hydrogen atom.

The presence of these two chiral centers means that this compound can exist as 2^2 = 4 stereoisomers. These consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. vaia.com The development of synthetic methods to control the stereochemistry and produce single enantiomers of substituted tetrahydropyrans is an active area of research due to their prevalence in biologically active molecules. whiterose.ac.ukresearchgate.net

Conformational Dynamics of Substituted Tetrahydropyrans

Substituted tetrahydropyrans, like cyclohexane, are not planar and exist predominantly in a chair conformation to minimize steric and torsional strain. uky.edu These chair conformations are dynamic and can interconvert through a process known as ring inversion.

The tetrahydropyran (B127337) ring can flip between two chair conformations. During this inversion, substituents that were in axial positions move to equatorial positions, and vice versa. uky.edu The energy barrier for this ring inversion in tetrahydropyran is comparable to that of cyclohexane. scribd.com Theoretical studies have investigated the conformational pathways and energy barriers of this process. canada.caresearchgate.net The presence of heteroatoms and substituents can influence the height of this energy barrier. scribd.comnih.gov

Ring SystemInversion Barrier (approx. kcal/mol)
Cyclohexane~10-11
Tetrahydropyran~9.9

Note: The exact energy barrier can vary based on the experimental or computational method used.

In a substituted tetrahydropyran, substituents can occupy either an axial or an equatorial position. Generally, bulkier groups prefer the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions. uky.edu However, in tetrahydropyrans, a phenomenon known as the anomeric effect can influence the conformational preference of substituents at the C2 position (the anomeric carbon).

The anomeric effect is the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial orientation, even if this orientation appears more sterically hindered. wikipedia.org This effect is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring's oxygen atom and the antibonding σ* orbital of the C-substituent bond when the substituent is in the axial position. dypvp.edu.in For 2-substituted tetrahydropyrans, this can lead to a greater preference for the axial conformer than would be predicted based on sterics alone. mst.eduacs.org The magnitude of the anomeric effect can be influenced by the nature of the substituent and the solvent. researchgate.netcdnsciencepub.com

For this compound, the conformational equilibrium will be a balance of these steric and stereoelectronic effects for both the methyl and chloro substituents. The preference of the C2-methyl group will be influenced by the anomeric effect, while the C3-chloro group's preference will be primarily dictated by steric considerations. The interplay of these factors determines the most stable conformation of each diastereomer.

Mechanistic Investigations of 3 Chloro 2 Methyloxane Reactions

Elucidation of Reaction Mechanisms in Halogenated Oxane Systems

Reactions involving halogenated oxanes can proceed through various mechanistic pathways, primarily nucleophilic substitution and elimination reactions. The specific mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

For instance, in nucleophilic substitution reactions, the pathway can be either SN1 or SN2. An SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This process leads to an inversion of stereochemistry at the reaction center. libretexts.orgbrainly.com Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orgvaia.com The subsequent nucleophilic attack can occur from either face of the planar carbocation, potentially leading to a mixture of stereoisomers. libretexts.orglibretexts.org

Elimination reactions, often competing with substitution, typically follow an E2 mechanism, particularly with strong, sterically hindered bases. The E2 pathway is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.

The table below summarizes the expected major reaction pathways for a related compound, (R)-3-chloro-2-methylhexane, under different conditions, which can be extrapolated to understand the reactivity of 3-chloro-2-methyloxane.

ReactantReagentsMajor MechanismProduct(s)
(R)-3-chloro-2-methylhexaneSodium ethoxide in ethanolSN2/E2(S)-3-ethoxy-2-methylhexane, 3-methylhex-2-ene
(S)-3-chloro-3-methyloctaneAcetic acidSN1Racemic 1-ethyl-1-methylhexyl acetate

Data derived from studies on similar chloroalkane systems. brainly.comvaia.comchegg.comchegg.com

Role of Intermediates in Reaction Pathways (e.g., carbocations, oxonium ions)

The intermediates formed during reactions of halogenated oxanes are pivotal in determining the final products. In SN1 reactions, the key intermediate is a carbocation. libretexts.orgvaia.com The stability of this carbocation is a critical factor; tertiary carbocations are more stable than secondary ones, which are more stable than primary ones, due to hyperconjugation and inductive effects. The formation of a carbocation at the carbon bearing the chlorine atom in this compound would be influenced by the adjacent oxygen atom.

The oxygen atom in the oxane ring can also participate directly in the reaction, leading to the formation of an oxonium ion intermediate. This can occur, for example, through neighboring group participation, where the oxygen's lone pair assists in the departure of the leaving group, forming a bicyclic oxonium ion. This intermediate can then be attacked by a nucleophile, often with high stereoselectivity.

In biomimetic syntheses of halogenated marine natural products containing oxane rings, bromonium ion-induced cyclization is a proposed mechanism. udel.edu This involves the attack of a bromonium ion on a double bond, generating an intermediate that is then trapped intramolecularly by a hydroxyl group to form the cyclic ether structure. udel.edu This highlights the importance of halonium ions as intermediates in the formation of halogenated oxane systems.

Stereodirecting Effects in Transformations

Stereochemistry is a critical aspect of the reactions of chiral molecules like this compound. The stereochemical outcome of a reaction is directly linked to the operative mechanism.

SN2 Reactions: These reactions are characterized by an inversion of configuration at the stereocenter. libretexts.orgbrainly.com The backside attack of the nucleophile forces the substituents on the carbon to "flip," similar to an umbrella inverting in the wind. For example, the reaction of (R)-3-chloro-2-methylhexane with sodium ethoxide yields (S)-3-ethoxy-2-methylhexane. brainly.com

SN1 Reactions: In a pure SN1 mechanism, the formation of a planar, achiral carbocation intermediate should lead to racemization, a 50:50 mixture of enantiomers, as the nucleophile can attack from either side with equal probability. libretexts.orglibretexts.org However, complete racemization is not always observed. Often, there is a slight excess of the inversion product. This is attributed to the formation of an "ion pair," where the departing leaving group temporarily shields one face of the carbocation, favoring attack from the opposite side. libretexts.org For instance, the hydrolysis of (S)-3-chloro-3-methylhexane results in a racemic mixture of the corresponding alcohol. libretexts.org

The stereochemical outcome of elimination reactions is also significant. The E2 mechanism generally requires an anti-periplanar arrangement of the proton being removed and the leaving group. This geometric constraint can lead to the preferential formation of one stereoisomer of the resulting alkene.

Kinetic versus Thermodynamic Control in Formation and Reactions

The concept of kinetic versus thermodynamic control is essential for understanding product distributions in reactions where multiple products can be formed. dalalinstitute.com

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that is formed fastest. libretexts.orglibretexts.org This is the "kinetic product," and its formation proceeds through the transition state with the lowest activation energy. dalalinstitute.com In the context of halogenation, kinetic control often favors the formation of the product resulting from the most stable radical or carbocation intermediate. stackexchange.com

Thermodynamic Control: At higher temperatures, when reactions are reversible, an equilibrium can be established between the products. libretexts.org Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. libretexts.orglibretexts.org This is the "thermodynamic product."

In the context of this compound, consider a potential elimination reaction that could lead to different alkene isomers. The kinetically controlled product would be formed from the most readily accessible transition state, while the thermodynamically controlled product would be the most stable alkene (often the most substituted one, according to Zaitsev's rule). The choice of reaction conditions, particularly temperature, can be used to favor one product over the other. libretexts.org For example, using a bulky base often leads to the formation of the less substituted (Hofmann) product under kinetic control.

Theoretical calculations have been used to predict and explain the outcomes of reactions under kinetic versus thermodynamic control, such as in radical cyclizations, where different ring sizes can be favored depending on the reaction conditions. nih.gov

Theoretical and Computational Studies on 3 Chloro 2 Methyloxane

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to determining the three-dimensional structure and relative stability of different isomers and conformers of 3-Chloro-2-methyloxane. Methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this area of study.

DFT, with functionals like B3LYP, is often employed to balance computational cost and accuracy for geometry optimization and energy calculations. For enhanced accuracy, especially in accounting for dispersion forces which can be significant in substituted cyclic systems, dispersion-corrected DFT methods (e.g., B3LYP-D3) are utilized. Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide benchmark-quality data on molecular geometries and energies, albeit at a higher computational expense.

A systematic computational study would involve optimizing the geometries of all possible stereoisomers of this compound. For each stereoisomer, a thorough conformational search would be necessary to identify the most stable chair and twist-boat conformations. The relative energies of these optimized structures would then be calculated to determine the most stable isomer and its preferred conformation.

Table 1: Representative Data from Quantum Chemical Calculations for a Substituted Oxane (Note: This table is illustrative and based on typical data obtained for analogous compounds, not specific experimental or calculated data for this compound.)

ParameterValueMethod/Basis Set
Optimized Bond Length (C2-C3)1.54 ÅB3LYP/6-31G
Optimized Bond Angle (C2-C3-Cl)109.5°B3LYP/6-31G
Dihedral Angle (O-C2-C3-Cl)-60.2°B3LYP/6-31G*
Relative Energy0.00 kcal/molMP2/cc-pVTZ

Computational Modeling of Conformational Landscapes

The conformational landscape of this compound is expected to be complex due to the presence of two substituents on the oxane ring. Computational modeling is an indispensable tool for exploring this landscape, identifying stable conformers, and determining the energy barriers for interconversion between them.

Potential energy surface (PES) scans are a common technique to map the conformational space. By systematically rotating the rotatable bonds, such as the C-C bonds within the ring and the bonds connecting the substituents, a detailed energy profile can be generated. This allows for the identification of local energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers.

The relative populations of the different conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution. This information is crucial for understanding the dynamic behavior of the molecule and for interpreting experimental data, such as NMR spectra, which often represent an average over the populated conformers.

Table 2: Illustrative Conformational Analysis Data for a Disubstituted Tetrahydropyran (B127337) (Note: This table is illustrative and based on typical data obtained for analogous compounds, not specific experimental or calculated data for this compound.)

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Chair (axial-equatorial)0.0075.3
Chair (equatorial-axial)1.2515.7
Twist-Boat3.509.0

Ab Initio and DFT Studies of Reaction Mechanisms and Transition States

Ab initio and DFT methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. These methods can be used to map out the entire reaction pathway, from reactants to products, including the identification and characterization of transition states and any intermediates.

For instance, in studying a potential ring-opening reaction of this compound, computational chemists would model the approach of a nucleophile and calculate the energy profile of the reaction. The structure of the transition state can be located and confirmed by frequency analysis, which should reveal a single imaginary frequency corresponding to the reaction coordinate. The activation energy for the reaction can then be determined as the energy difference between the transition state and the reactants.

Studies on the autoxidation of tetrahydropyran (THP) have shown that DFT calculations can predict the energy barriers for hydrogen abstraction, a key step in the oxidation process. nii.ac.jpresearchgate.net Similar approaches could be applied to this compound to understand its reactivity and stability towards oxidation.

Table 3: Representative Data from a DFT Study of a Reaction Transition State (Note: This table is illustrative and based on typical data obtained for analogous compounds, not specific experimental or calculated data for this compound.)

ParameterValueMethod/Basis Set
Activation Energy (Ea)25.5 kcal/molB3LYP/6-311+G(d,p)
Imaginary Frequency-350 cm⁻¹B3LYP/6-311+G(d,p)
Key Bond Distance in TS2.15 ÅB3LYP/6-311+G(d,p)

Prediction of Spectroscopic Parameters to Aid Structural Elucidation (excluding basic identification)

Computational chemistry plays a vital role in the prediction of various spectroscopic parameters that are essential for the detailed structural elucidation of molecules like this compound. Beyond basic spectral prediction, theoretical methods can provide nuanced data that helps in confirming stereochemistry and conformational preferences.

One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict chemical shifts (¹H and ¹³C). Furthermore, spin-spin coupling constants (J-couplings) can be computed, which are highly sensitive to the dihedral angles between coupled nuclei and are therefore invaluable for conformational analysis.

Vibrational spectroscopy is another area where computational methods are highly beneficial. Calculation of the vibrational frequencies and their corresponding intensities can aid in the assignment of experimental Infrared (IR) and Raman spectra. This can be particularly useful for identifying characteristic vibrational modes associated with specific functional groups and for distinguishing between different conformers.

Table 4: Illustrative Predicted Spectroscopic Data for a Substituted Oxane (Note: This table is illustrative and based on typical data obtained for analogous compounds, not specific experimental or calculated data for this compound.)

Spectroscopic ParameterPredicted ValueMethod/Basis Set
¹³C Chemical Shift (C2)75.2 ppmGIAO-B3LYP/6-311+G(d,p)
³J(H2,H3) Coupling Constant3.5 HzB3LYP/6-311+G(d,p)
C-Cl Vibrational Frequency750 cm⁻¹B3LYP/6-31G*

Advanced Spectroscopic and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural characterization of organic molecules, including 3-chloro-2-methyloxane.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides initial information, 2D NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the intricate bonding network and spatial arrangement of atoms. youtube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be pivotal in identifying proton-proton coupling networks within the this compound molecule. sdsu.eduemerypharma.com It would reveal which protons are vicinally coupled (on adjacent carbons), allowing for the tracing of the proton sequence along the oxane ring and the methyl substituent. For instance, the proton at C2 would show a correlation to the protons at C3, and the methyl protons would show a correlation to the H2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comcolumbia.edu It is a highly sensitive technique that would allow for the direct assignment of each carbon atom in the this compound ring and the methyl group to its attached proton(s). columbia.edu

The relative stereochemistry of the substituents at C2 and C3 (i.e., whether they are cis or trans to each other) can often be inferred from the coupling constants observed in the ¹H NMR spectrum and through space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
2~3.5 - 4.0~75 - 85H3, CH₃C3, C6, CH₃
3~4.0 - 4.5~60 - 70H2, H4C2, C4, C5
4~1.5 - 2.0~25 - 35H3, H5C3, C5, C6
5~1.6 - 2.1~20 - 30H4, H6C3, C4, C6
6~3.6 - 4.1~65 - 75H5C2, C4, C5
CH₃~1.2 - 1.5~15 - 25H2C2, C3

Note: These are predicted values and may vary based on the specific stereoisomer and solvent used.

Variable Temperature NMR for Conformational Analysis

The oxane ring in this compound is not planar and exists predominantly in a chair conformation. Variable temperature (VT) NMR spectroscopy is a powerful technique to study the conformational dynamics of such cyclic systems. unibas.itrsc.orgnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, to "freeze out" individual conformers at low temperatures. unibas.it This allows for the determination of the energy barriers between different chair-flip conformers and the relative populations of axial and equatorial orientations of the substituents. For this compound, VT-NMR could provide insights into the equilibrium between the two chair conformers where the methyl and chloro substituents occupy either axial or equatorial positions.

Mass Spectrometry (MS) in Mechanistic Studies and Fragmentation Analysis

Mass spectrometry is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular weight of this compound with a high degree of precision. This allows for the unambiguous confirmation of its elemental formula (C₆H₁₁ClO). The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 in an approximate 3:1 ratio).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to collision-induced dissociation (CID) to generate fragment ions. researchgate.netemis.denih.gov The analysis of these fragment ions provides valuable information about the molecule's structure and bonding. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the chlorine atom: A prominent fragment would be expected from the loss of a chlorine radical, resulting in a carbocation.

Loss of the methyl group: Fragmentation via the loss of a methyl radical is another probable pathway.

Ring cleavage: The oxane ring can undergo various ring-opening and cleavage reactions, leading to a series of smaller fragment ions. The specific fragmentation pattern can help to confirm the positions of the substituents. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment
134/136[M]⁺ (Molecular ion)
99[M - Cl]⁺
119/121[M - CH₃]⁺
VariesFragments from ring cleavage

Note: The m/z values are nominal and the presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Advanced Research Contexts

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.zarsc.org They are particularly useful for identifying the functional groups present in a molecule.

In the context of this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C-O-C stretching: The ether linkage in the oxane ring will have strong, characteristic stretching vibrations in the IR spectrum, typically in the region of 1050-1150 cm⁻¹.

C-Cl stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the stereochemistry.

C-H stretching and bending: The various C-H bonds in the methyl group and on the oxane ring will give rise to stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations at lower wavenumbers.

While IR spectroscopy is based on the change in dipole moment, Raman spectroscopy relies on the change in polarizability of a bond during vibration. up.ac.za For this compound, Raman spectroscopy could provide complementary information, particularly for the more symmetric vibrations of the ring structure. In advanced research, these techniques can be used to study intermolecular interactions and subtle structural changes. up.ac.za

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-O-C stretch1050 - 1150 (strong)(weak to medium)
C-Cl stretch600 - 800 (medium)(medium to strong)
C-H stretch (alkane)2850 - 3000 (strong)(strong)
CH₂ bend~1450 (medium)(medium)
CH₃ bend~1375 (medium)(medium)

Note: These are general ranges and the exact frequencies can vary.

Chromatographic Techniques for Separation and Purity Assessment of Isomers (e.g., GC-MS for complex mixtures)

The analysis of this compound and its related isomers presents a significant analytical challenge due to the structural similarities between potential stereoisomers and positional isomers. Chromatographic techniques, particularly gas chromatography (GC) coupled with mass spectrometry (MS), are indispensable tools for the separation, identification, and purity assessment of such compounds in complex mixtures. The choice of chromatographic conditions, including the stationary phase and temperature programming, is critical for achieving the desired resolution of closely related isomers.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For substituted tetrahydropyrans like this compound, GC is highly effective in separating isomers that differ in boiling point, polarity, and stereochemistry.

Separation of Positional and Diastereomeric Isomers: The relative positions of the chloro and methyl groups on the oxane ring, as well as their stereochemical orientation (cis/trans), significantly influence their retention behavior on a GC column. Non-polar stationary phases, such as those based on polysiloxanes (e.g., DB-1 or HP-5), are commonly used as a first pass to separate compounds based on their boiling points and volatility. amazonaws.comacs.org More polar stationary phases can then be used to resolve isomers with similar boiling points but different polarities.

Research on substituted tetrahydropyrans has demonstrated that product ratios of cis and trans isomers can be determined effectively by GC. nih.gov For instance, in the analysis of substituted tetrahydropyran (B127337) acetals, gas chromatography was used to determine the diastereomeric ratio of products, which was then confirmed by NMR spectroscopy. nih.gov The elution order of isomers can be complex; for example, studies on dimethylcyclohexanes have shown that the elution order of cis and trans isomers can vary depending on their specific substitution pattern. nih.gov

Chiral Gas Chromatography for Enantioseparation: Since this compound possesses chiral centers, its synthesis can result in a mixture of enantiomers. The separation of these optical isomers requires the use of chiral stationary phases (CSPs). Cyclodextrin-based columns, such as those derivatized with tert-butyl groups, are frequently employed for the chiral separation of cyclic ethers and halogenated compounds. chromatographyonline.comvulcanchem.com The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. Successful separation of racemic alcohols and bromo-alkanes has been achieved using gas chromatography with optically active packing materials. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

While GC provides separation, mass spectrometry provides the structural information needed for confident identification of the eluted compounds. In a typical GC-MS setup, as compounds exit the GC column, they enter the MS ion source where they are fragmented. The resulting mass spectrum serves as a chemical fingerprint.

For a compound like this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of groups like chlorine, a methyl radical, or cleavage of the oxane ring. The isotopic pattern of chlorine (a ~3:1 ratio for the M and M+2 peaks) is a key diagnostic feature for identifying chlorinated compounds. vulcanchem.com

GC-MS is crucial for analyzing complex reaction mixtures where multiple isomers and byproducts may be present. By analyzing the mass spectrum of each chromatographic peak, individual components can be identified. For example, GC-MS analysis of degradation products of methyltetrahydropyrans (MeTHP) allowed for the identification of various isomers and degradation products based on their mass spectra and retention times. researchgate.net

The following table summarizes typical GC columns and conditions used for the analysis of related chlorinated and cyclic ether compounds.

Analyte Type GC Column Column Parameters Typical Conditions Reference(s)
Chlorinated HydrocarbonsAgilent J&W DB-62430 m × 0.25 mm × 1.4 µmTemperature programmed nih.gov
Substituted TetrahydropyransDB-1 (fused silica)30 m × 0.32 mm × 0.25 µmStart Temp: 150 °C; Ramp: 10 °C/min; Final Temp: 250 °C amazonaws.com
Chiral Halogenated EstersChiraldex G-TA10 m lengthIsothermal at 90 °C chromatographyonline.com
Complex Isomeric MixturesPrimary: TG-5SilMSSecondary: TRACE TR-WaxMS30 m × 0.25 mm × 0.25 µm (both)Multi-dimensional GC (MDGC) with heart-cutting thermofisher.com

Advanced Chromatographic Methodologies

For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. acs.orgcopernicus.org In GC×GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase (e.g., non-polar followed by polar). copernicus.org This spreads the peaks over a two-dimensional plane, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional analysis. This technique is particularly powerful for separating structural isomers from each other in complex matrices like petroleum or environmental samples. acs.orgcopernicus.org

The table below outlines potential characteristic mass-to-charge ratios (m/z) that would be monitored in a selected ion monitoring (SIM) GC-MS analysis for a compound with the molecular formula of this compound (C₆H₁₁ClO).

Ion m/z (Mass/Charge) Description
[M]⁺134/136Molecular ion peak, showing the characteristic 35Cl/37Cl isotope pattern.
[M-CH₃]⁺119/121Loss of the methyl group.
[M-Cl]⁺99Loss of the chlorine atom.
[M-HCl]⁺98Loss of hydrogen chloride.
C₅H₉O⁺85Fragment resulting from the loss of CH₂Cl.

This table is predictive and based on common fragmentation patterns of related alkyl halides and cyclic ethers. Actual fragmentation would need to be confirmed via experimental analysis.

Synthetic Utility and Application As Building Blocks in Organic Synthesis

3-Chloro-2-methyloxane as a Chiral Building Block or Intermediate

The presence of two stereocenters at the C2 and C3 positions of the oxane ring makes This compound an inherently chiral molecule. This chirality is a critical feature, as the biological activity of many complex molecules is highly dependent on their three-dimensional structure. The stereoselective synthesis of specific isomers of this compound would render it a valuable chiral building block. researchgate.net

The synthesis of enantiomerically pure or enriched substituted tetrahydropyrans is a well-established area of organic synthesis. researchgate.net Methods such as asymmetric Prins cyclizations, organocatalytic Michael additions to unsaturated aldehydes followed by cyclization, and the use of chiral auxiliaries can be envisaged for the preparation of specific stereoisomers of This compound . Once obtained in a stereochemically defined form, it can serve as a precursor for the synthesis of more complex chiral molecules, where the relative and absolute stereochemistry of the final product is controlled from the outset.

Construction of Complex Polycyclic and Heterocyclic Scaffolds

Substituted tetrahydropyrans are integral components of numerous polyketide natural products and other biologically active compounds. The functional handles present in This compound —the chloro substituent and the oxane ring itself—provide multiple avenues for the construction of more elaborate molecular scaffolds.

The chlorine atom at the C3 position can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can act as an electrophilic site for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. Furthermore, under appropriate conditions, elimination of HCl could generate a reactive enol ether intermediate, which could then participate in cycloaddition reactions or other transformations.

The oxane ring can be a template for the stereocontrolled introduction of further functionality. The ring oxygen can direct metallation or other reactions to adjacent positions. Moreover, the entire tetrahydropyran (B127337) ring can be incorporated as a key structural motif in larger polycyclic systems, including spirocycles and bridged ring systems. Methodologies for the synthesis of substituted tetrahydropyran rings often involve cyclization reactions, which can be adapted to form fused or bridged systems by designing appropriate precursors. researchgate.net

Derivatization to Introduce Additional Functionalities for Synthetic Versatility

The synthetic utility of a building block is greatly enhanced by the ease with which it can be derivatized. This compound offers several possibilities for chemical modification to introduce a diverse array of functional groups, thereby expanding its applications in organic synthesis.

The primary site for derivatization is the C-Cl bond. Nucleophilic substitution reactions with a variety of nucleophiles can be employed to replace the chlorine atom.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleResulting Functional Group
HydroxideSodium HydroxideHydroxyl (-OH)
AlkoxideSodium MethoxideEther (-OR)
ThiolateSodium ThiophenoxideThioether (-SR)
Azide (B81097)Sodium AzideAzide (-N₃)
CyanideSodium CyanideNitrile (-CN)
AminesAmmonia, Primary/Secondary AminesAmino (-NH₂, -NHR, -NR₂)
OrganocupratesLithium DimethylcuprateAlkyl/Aryl

These transformations would yield a library of 2-methyl-3-substituted oxane derivatives, each with unique properties and further synthetic potential. For example, the introduction of an azide group would allow for subsequent "click" chemistry reactions, while a nitrile could be hydrolyzed to a carboxylic acid or reduced to an amine.

Strategies for Analog Preparation and Structure–Reactivity Relationship Studies

To fully understand and optimize the synthetic potential of This compound , the preparation of various analogs and the study of their structure-reactivity relationships are crucial. This involves systematically modifying the structure of the molecule and observing the effect on its reactivity in key transformations.

Strategies for analog preparation could include:

Varying the Halogen: Synthesis of the corresponding 3-bromo- (B131339) and 3-iodo-2-methyloxanes would allow for a comparison of the reactivity of the carbon-halogen bond, which is expected to increase down the group (C-I > C-Br > C-Cl).

Modifying the C2-Substituent: Replacing the methyl group with other alkyl or aryl groups would probe the steric and electronic effects on the reactivity of the adjacent C3-chloro group.

Altering the Ring Size: The synthesis of analogous 3-chloro-2-methyl-substituted tetrahydrofurans (5-membered ring) or oxepanes (7-membered ring) would provide insight into the influence of ring strain and conformation on reactivity.

By synthesizing these analogs and subjecting them to a standardized set of reaction conditions (e.g., a specific nucleophilic substitution or an elimination reaction), a detailed picture of the structure-reactivity relationships can be built. This knowledge is invaluable for designing more efficient and selective synthetic routes that utilize this class of building blocks. For instance, studies on related 3-halotetrahydropyran-2-ols have shown that they readily undergo elimination and rearrangement reactions. cdnsciencepub.com

Q & A

Q. What analytical techniques validate the stability of this compound under storage conditions?

  • Methodology : Conduct accelerated stability studies at 40°C/75% relative humidity. Monitor degradation via HPLC-UV and track chloride ion release via ion chromatography. Store samples in amber glass under nitrogen to prevent photolytic or oxidative decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.